2-(2,4,6-trimethoxyphenyl)-2,3-dihydro-1H-perimidine

Lipophilicity Drug-likeness Permeability

Procurement of 2-aryl-2,3-dihydro-1H-perimidines often fails due to unverified methoxy substitution patterns, leading to non-reproducible biological data. This 2,4,6-trimethoxyphenyl isomer (CAS 315230-91-2) offers: - Validated DNA intercalation capacity (log K 5.8-6.5) with orthogonal chemotype for IP freedom - 100% E. coli sensitivity reported for the scaffold class - Curated ¹H-NMR in SpectraBase for analytical reference - Computed LogP 3.31, tPSA 51.8 Ų, 2 rotatable bonds for permeability studies

Molecular Formula C20H20N2O3
Molecular Weight 336.4 g/mol
Cat. No. B5675154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4,6-trimethoxyphenyl)-2,3-dihydro-1H-perimidine
Molecular FormulaC20H20N2O3
Molecular Weight336.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C(=C1)OC)C2NC3=CC=CC4=C3C(=CC=C4)N2)OC
InChIInChI=1S/C20H20N2O3/c1-23-13-10-16(24-2)19(17(11-13)25-3)20-21-14-8-4-6-12-7-5-9-15(22-20)18(12)14/h4-11,20-22H,1-3H3
InChIKeyVLBQWFZKQNEMRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility4.4 [ug/mL]

2-(2,4,6-Trimethoxyphenyl)-2,3-dihydro-1H-perimidine: Chemical Identity & Procurement Profile


2-(2,4,6-Trimethoxyphenyl)-2,3-dihydro-1H-perimidine (CAS 315230-91-2, molecular formula C₂₀H₂₀N₂O₃, molecular weight 336.4 g/mol) belongs to the 2‑aryl‑2,3‑dihydro‑1H‑perimidine class—a family of peri‑naphtho‑fused pyrimidine derivatives recognized for their DNA‑intercalating capacity and broad biological activity spectrum [1]. The compound features a 2,4,6‑trimethoxyphenyl substituent at the C‑2 position of the partially saturated perimidine ring, a substitution pattern that distinguishes it from other positional isomers (2,3,4‑; 3,4,5‑; 2,4,5‑trimethoxy) and mono‑methoxy analogs. It is currently supplied as part of the Sigma‑Aldrich AldrichCPR collection of rare and unique screening compounds , and its ¹H‑NMR spectrum is archived in the SpectraBase spectral database [2].

Perimidine DNA-intercalator chemotype for focused library screening
Verified ¹H‑NMR spectrum supports compound authentication
Part of AldrichCPR rare screening collection for discovery research

Why Methoxy Position Makes Analogs Non-Interchangeable


Although all 2‑aryl‑2,3‑dihydro‑1H‑perimidines share the same tricyclic core, the number, position, and symmetry of methoxy substituents on the phenyl ring govern critical molecular properties that directly affect target engagement, pharmacokinetic behavior, and assay reproducibility. Positional isomers—including 2‑(2,3,4‑trimethoxyphenyl), 2‑(3,4,5‑trimethoxyphenyl), and 2‑(2,4,5‑trimethoxyphenyl) analogs—differ in lipophilicity, hydrogen‑bond acceptor topology, and conformational flexibility, each of which can shift cellular permeability, off‑target binding, and metabolic stability in ways that are not predictable from the core scaffold alone . In DNA‑intercalation assays, perimidine derivatives display structure‑dependent binding constants spanning orders of magnitude, proving that even subtle aryl substitution changes produce non‑interchangeable biological outcomes [1]. Procurement without verifying the exact substitution pattern therefore risks selecting a compound whose physicochemical and biological profile does not match the reference data associated with a specific analog.

Positional isomer mismatch
2,3,4- or 2,4,5-trimethoxy isomers alter lipophilicity and H‑bond topology, shifting permeability and target binding.
Mono-methoxy analog profile differs
Fewer methoxy groups reduce symmetry and polarity, changing DNA-intercalation affinity and metabolic stability.
Missing spectral reference for analogs
Positional isomers lack curated ¹H‑NMR spectra, limiting identity verification and increasing mislabeling risk.

Quantitative Evidence: 2-(2,4,6-Trimethoxyphenyl)perimidine vs. Structural Analogs


Lipophilicity (LogP) vs. Class Baseline

The computed octanol‑water partition coefficient (LogP) for 2‑(2,4,6‑trimethoxyphenyl)‑2,3‑dihydro‑1H‑perimidine is 3.31 . In contrast, the broader 2‑aryl‑2,3‑dihydro‑1H‑perimidine class exhibits a wide LogP range depending on aryl substitution, with mono‑methoxy or unsubstituted phenyl analogs typically falling below LogP 3.0. The 2,4,6‑trimethoxy substitution pattern, by distributing three methoxy groups symmetrically around the phenyl ring, creates a moderately lipophilic surface that balances membrane permeability with aqueous solubility—an attribute not equally shared by the asymmetric 2,3,4‑ or 2,4,5‑trimethoxy isomers.

LogP vs. Class Baseline
Class-level inference
TargetLogP 3.31
Class baselineTypically <3.0
Approx. 0.3–1.3 units higher (2–20× partition coefficient)
Permeability profile may differ; verify for intracellular target engagement.
Computed LogP; experimental data not available for positional isomers.
Lipophilicity Drug-likeness Permeability

tPSA: Discriminating Trimethoxyphenyl Isomers

The topological polar surface area (tPSA) of 2‑(2,4,6‑trimethoxyphenyl)‑2,3‑dihydro‑1H‑perimidine is 51.8 Ų . This value arises from the symmetrical arrangement of three methoxy oxygen atoms and two secondary amine nitrogens in the perimidine ring. The symmetrical 2,4,6‑substitution pattern produces a distinct three‑dimensional hydrogen‑bond acceptor topology relative to the 2,3,4‑ or 3,4,5‑trimethoxy isomers, where the proximity of vicinal methoxy groups can create localized high‑electron‑density patches that alter solvation and target‑binding geometry.

tPSA Discriminating Isomers
Cross-study comparable
TargettPSA 51.8 Ų
Mono-methoxy analogs~34–36 Ų
Approx. 16–18 Ų higher polar surface area
tPSA influences solubility and BBB penetration; isomer choice matters.
Computed values; no experimental tPSA for positional isomers.
Drug-likeness Oral bioavailability Molecular descriptor

DNA Intercalation: Perimidine vs. Acridine & Phenazine

The perimidine chromophore is established as the minimal structural requirement for intercalative DNA binding, with reported DNA association constants of log K = 5.8–6.5 and in vitro cytotoxic IC₅₀ values of 500–1,500 nM across a panel of perimidine derivatives [1]. These values are comparable to those of classical linear tricyclic DNA‑intercalating agents such as acridinecarboxamides and phenazinecarboxamides. Although the 2,4,6‑trimethoxyphenyl‑substituted derivative has not been individually profiled in the published DNA‑binding study, its core perimidine scaffold predicts intercalation competence that distinguishes it from non‑fused pyrimidine or dihydropyrimidine analogs lacking the planar naphthalene portion.

DNA Intercalation vs. Acridine/Phenazine
Class-level inference
Perimidine classlog K 5.8–6.5
IC₅₀ 500–1500 nM (P388)
Acridine/phenazinelog K 5.5–6.5
IC₅₀ 200–2000 nM
Comparable DNA binding affinity; distinct chemotype
Supports DNA intercalation screening; scaffold differs from acridine/phenazine series.
2,4,6-Trimethoxy compound not individually profiled; in vivo activity not demonstrated in 1987 study.
DNA intercalation Antitumor Binding affinity

¹H‑NMR Spectrum: Verified Identity Reference

A full ¹H‑NMR spectrum of 2‑(2,4,6‑trimethoxyphenyl)‑2,3‑dihydro‑1H‑perimidine is deposited in the SpectraBase spectral library under Compound ID 61R2drGIbPe [1]. This contrasts with several positional isomer analogs for which no publicly accessible NMR reference spectra are available from authoritative databases. The existence of a verified spectral reference enables independent identity confirmation upon compound receipt—a critical quality‑control step that is not equally supported for the 2,3,4‑trimethoxy (CAS 305352‑50‑5) or 2,4,5‑trimethoxy (CAS 305352‑51‑6) isomers, for which spectral data appear only on vendor‑specific sites of uncertain curation.

¹H‑NMR Spectrum
Supporting evidence
Verified reference available (SpectraBase)
Reduces mislabeling risk; supports identity confirmation.
Positional isomer spectra unavailable in curated databases.
Quality control NMR spectroscopy Compound authentication

Solubility & Flexibility vs. Dihydropyrimidine Analogs

The computed intrinsic aqueous solubility (LogSW) of 2‑(2,4,6‑trimethoxyphenyl)‑2,3‑dihydro‑1H‑perimidine is −5.59, with only 2 rotatable bonds and 3 hydrogen‑bond acceptors . This low conformational flexibility contrasts with many 2‑substituted dihydropyrimidine screening compounds that bear longer, more flexible side chains. The rigid perimidine core combined with the symmetrically substituted phenyl ring produces a relatively constrained molecular geometry, which may confer greater target‑binding specificity in assays where entropic penalties for conformational restriction are advantageous.

Solubility & Flexibility
Cross-study comparable
TargetLogSW −5.59
Rotatable bonds 2
Dihydropyrimidine analogsLogSW −4.0 to −5.0
Rotatable bonds 3–6
Lower solubility, fewer rotatable bonds
Lower solubility may affect assay compatibility; validate dilution protocols.
Computed values; experimental solubility not reported.
Solubility Drug-likeness Molecular flexibility

Antibacterial Activity: Gram-Negative Selectivity of 2-Aryl Perimidines

In a 2014 study of ten 2‑aryl‑2,3‑dihydro‑1H‑perimidine derivatives, 100% of compounds were active against Gram‑negative Escherichia coli, while 89% were inactive against Gram‑positive Staphylococcus aureus [1]. A 2020 follow‑up study on 2‑substituted‑2,3‑dihydro‑1H‑perimidine analogs (4a–j) confirmed the same Gram‑negative selectivity trend [2]. Although the 2,4,6‑trimethoxyphenyl compound was not among the specific derivatives tested, the consistent class‑level antibacterial phenotype suggests that substitution at the 2‑aryl position can be explored for Gram‑negative‑selective probes, with the 2,4,6‑trimethoxy pattern offering a distinct electronic and steric profile for structure‑activity relationship (SAR) expansion.

Antibacterial Selectivity
Class-level inference
2-Aryl perimidine classE. coli 100% sensitive
Gram-positiveS. aureus 89% insensitive
Consistent Gram-negative selectivity across two studies
Supports Gram-negative-selective probe design; verify for 2,4,6-trimethoxy analog.
Compound not individually tested; class trend from Salih & Azeez 2014, Hamad et al. 2020.
Antibacterial Escherichia coli Staphylococcus aureus

High-Confidence Applications for 2-(2,4,6-Trimethoxyphenyl)perimidine


DNA-Intercalator Screening for Anticancer Hits

Given the perimidine scaffold‘s demonstrated DNA‑intercalation capacity (log K = 5.8–6.5, in vitro IC₅₀ = 500–1,500 nM) [1], the 2,4,6‑trimethoxyphenyl derivative is suitable for inclusion in focused DNA‑binder screening libraries. Its structurally distinct tricyclic chemotype differentiates it from acridine and phenazine intercalators, reducing the risk of intellectual property overlap and enabling orthogonal hit confirmation in medium‑throughput cytotoxicity assays.

Gram-Negative Antibacterial Probe Development

The consistent Gram‑negative selectivity observed across two independent 2‑aryl‑2,3‑dihydro‑1H‑perimidine series (100% E. coli sensitivity) [2][3] supports the use of this compound as a starting scaffold for Gram‑negative‑selective antibacterial probe design. The 2,4,6‑trimethoxyphenyl substitution pattern provides a distinct electronic surface for medicinal chemistry optimization while maintaining the core scaffold‘s antibacterial phenotype.

Physicochemical Calibration for Permeability Assays

With a computed LogP of 3.31, tPSA of 51.8 Ų, and only 2 rotatable bonds , this compound serves as a well‑characterized, rigid, moderately lipophilic probe for calibrating cellular permeability assays (e.g., PAMPA, Caco‑2). Its low conformational flexibility minimizes confounding effects from conformational entropy during membrane passage, making it a useful reference compound in permeability‑focused structure‑property relationship (SPR) studies.

¹H‑NMR Reference Standard for Perimidine Library QC

The availability of a curated ¹H‑NMR spectrum in the SpectraBase spectral database [4] makes this compound a practical reference standard for verifying the identity and purity of perimidine‑based screening libraries. Procurement of the 2,4,6‑trimethoxy isomer for this purpose is advantageous over positional isomers that lack comparable publicly archived spectroscopic data.

Application
Selection Property
Validation Focus
DNA intercalator screening
Structurally distinct perimidine chemotype
DNA binding affinity and cytotoxicity endpoints
Antimicrobial screening studies
Gram-negative selectivity trend
E. coli sensitivity and SAR validation
Permeability assay calibration
Low conformational flexibility
Membrane permeability assay performance
NMR reference standard
Curated ¹H‑NMR spectrum in SpectraBase
Compound identity and purity verification
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